

# Application Notes and Protocols: Flow Cytometry Analysis of Tyk2-IN-18 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4] **Tyk2-IN-18** is a small molecule inhibitor that targets the kinase activity of Tyk2, thereby blocking the downstream signaling cascades initiated by these cytokines. This application note provides detailed protocols for the analysis of **Tyk2-IN-18** treated cells using flow cytometry, a powerful technique for single-cell analysis of immune cell populations and signaling events.

## Mechanism of Action of Tyk2

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[3] Upon cytokine binding, the receptor chains dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2).[3][4] The activated JAKs then phosphorylate each other and the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2] **Tyk2-IN-18**, by inhibiting the kinase function of Tyk2, prevents the



phosphorylation and activation of downstream STATs, thus mitigating the pro-inflammatory effects of the associated cytokines.

## **Data Presentation**

The following tables summarize the inhibitory activity of various Tyk2 inhibitors, including compounds with similar mechanisms to **Tyk2-IN-18**, on different signaling pathways and immune cell functions. This data is essential for designing experiments and interpreting results from studies involving Tyk2 inhibition.

Table 1: Inhibitory Activity of Tyk2 Inhibitors on Cytokine-Induced STAT Phosphorylation

| Compound    | Cytokine<br>Stimulus | Cell Type            | Phospho-<br>STAT<br>Measured | IC50 (nM)                 | Reference |
|-------------|----------------------|----------------------|------------------------------|---------------------------|-----------|
| NDI-031407  | IL-12                | Human<br>PBMCs       | pSTAT4                       | ~10                       | [5]       |
| NDI-031407  | GM-CSF               | Human<br>PBMCs       | pSTAT5                       | >1000                     | [5]       |
| BMS-986165  | IFNα                 | Human β-<br>cells    | pSTAT1/2                     | Potent<br>Inhibition      | [6]       |
| PF-06673518 | IL-12                | Human<br>Leukocytes  | pSTATs                       | Potent<br>Inhibition      | [7]       |
| PF-06673518 | IL-15                | Human<br>Leukocytes  | pSTATs                       | Less Potent<br>Inhibition | [7]       |
| TLL-018     | Not Specified        | Human Blood<br>Cells | Not Specified                | 5 (for Tyk2)              | [8]       |

Table 2: Effect of Tyk2 Inhibition on Immune Cell Populations and Functions



| Tyk2 Inhibitor | Model System                                   | Key Findings                                                                   | Analytical<br>Method | Reference |
|----------------|------------------------------------------------|--------------------------------------------------------------------------------|----------------------|-----------|
| BMS-986165     | Imiquimod-<br>induced psoriatic<br>mice        | Decreased IL-<br>17A+ TCRyδ+ T<br>cells in skin<br>lesions.                    | Flow Cytometry       | [2]       |
| BMS-986202     | RIP-LCMV-GP<br>mice (Type 1<br>Diabetes model) | Dampened innate immune cell activation and impaired adaptive immune responses. | Flow Cytometry       | [6]       |
| Tyk2 knockout  | Murine model                                   | Impaired IL-12-<br>induced NK cell<br>activity and IFN-y<br>production.        | Not Specified        | [9]       |
| Tyk2 inhibitor | In vitro human<br>CD4+ T cells                 | Blocked IL-23-<br>induced IL-17A<br>production.                                | ELISA                | [5]       |

## **Experimental Protocols**

Here, we provide detailed protocols for the treatment of cells with **Tyk2-IN-18** and subsequent analysis by flow cytometry. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

## Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of **Tyk2-IN-18** on the phosphorylation of STAT proteins following cytokine stimulation in peripheral blood mononuclear cells (PBMCs).

Materials:



- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Tyk2-IN-18 (stock solution in DMSO)
- Recombinant human cytokine (e.g., IL-12, IFN-α)
- Phosflow Lyse/Fix Buffer
- Phosflow Perm Buffer III
- Fluorochrome-conjugated antibodies against:
  - o CD3
  - o CD4
  - CD8
  - Phospho-STAT1 (pY701)
  - Phospho-STAT3 (pY705)
  - Phospho-STAT4 (pY693)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Inhibitor Treatment: Pre-treat the PBMCs with a range of concentrations of **Tyk2-IN-18** (e.g., 1 nM to 10  $\mu$ M) or DMSO vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.
- Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α) to the cell suspension and incubate for 15-30 minutes at 37°C. Include an unstimulated



control.

- Fixation: Immediately after stimulation, fix the cells by adding an equal volume of prewarmed Phosflow Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.
- Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.
- Staining: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the
  cells in the antibody cocktail containing fluorochrome-conjugated antibodies against cell
  surface markers (CD3, CD4, CD8) and intracellular phospho-STATs. Incubate for 30-60
  minutes at room temperature in the dark.
- Data Acquisition: Wash the cells twice with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
- Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then identify T cell subsets (e.g., CD3+CD4+ and CD3+CD8+). Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for the respective phospho-STAT in the different treatment groups.

## Protocol 2: Analysis of T Cell Activation and Differentiation

This protocol is designed to evaluate the impact of **Tyk2-IN-18** on T cell activation and the differentiation of T helper subsets.

#### Materials:

- Purified human naive CD4+ T cells
- T cell activation beads (e.g., anti-CD3/CD28)
- Th1 polarizing cytokines (e.g., IL-12)
- Th17 polarizing cytokines (e.g., IL-23, IL-6, TGF-β)



| • | Τv | k2- | IN- | 18 |
|---|----|-----|-----|----|
|---|----|-----|-----|----|

- Brefeldin A or Monensin
- Fluorochrome-conjugated antibodies against:
  - o CD4
  - o CD25
  - PD-1
  - ∘ IFN-y
  - IL-17A
- Foxp3/Transcription Factor Staining Buffer Set
- Flow cytometer

#### Procedure:

- T Cell Culture and Differentiation: Culture purified naive CD4+ T cells with T cell activation beads in the presence of either Th1 or Th17 polarizing cytokines. Concurrently, treat the cells with various concentrations of **Tyk2-IN-18** or DMSO vehicle control. Culture for 3-5 days.
- Restimulation and Intracellular Cytokine Staining: On the final day of culture, restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
- Surface Staining: Harvest the cells and stain for surface markers such as CD4, CD25, and PD-1.
- Fixation and Permeabilization: Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular cytokines such as IFN-y and IL-17A.



 Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer. Gate on CD4+ T cells and quantify the percentage of cells expressing activation markers and the signature cytokines for Th1 (IFN-γ) and Th17 (IL-17A) lineages.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Tyk2 Signaling Pathway and Inhibition by Tyk2-IN-18.





Click to download full resolution via product page

Caption: Experimental Workflow for Flow Cytometry Analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Collection Full spectrum flow cytometry-powered comprehensive analysis of PBMC as biomarkers for immunotherapy in NSCLC with EGFR-TKI resistance Biological Procedures Online Figshare [springernature.figshare.com]
- 2. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full spectrum flow cytometry-powered comprehensive analysis of PBMC as biomarkers for immunotherapy in NSCLC with EGFR-TKI resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2-induced phosphorylation of Y640 suppresses STAT3 transcriptional activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Tyk2-IN-18 Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362065#flow-cytometry-analysis-of-tyk2-in-18-treated-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com